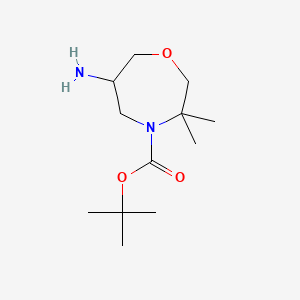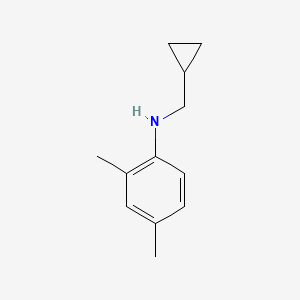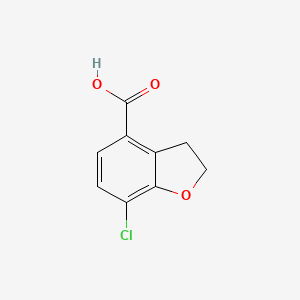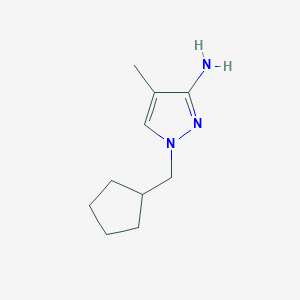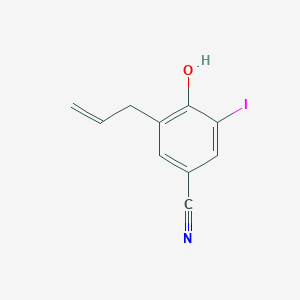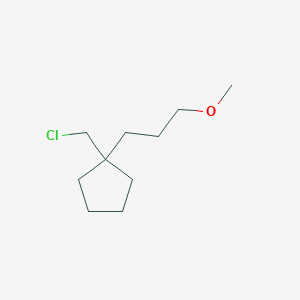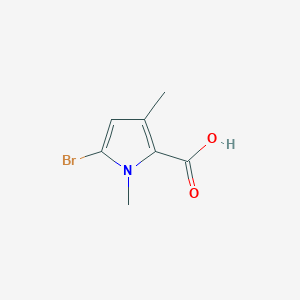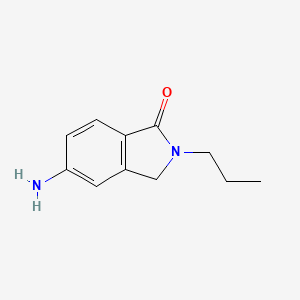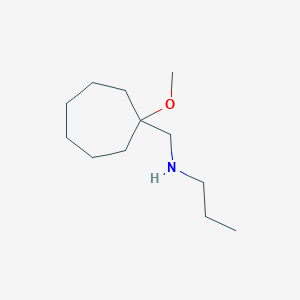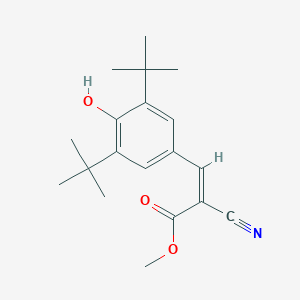
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate is an organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization, food preservation, and cosmetics. The compound’s structure features a cyano group, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. The reaction is catalyzed by inorganic bases such as sodium methanolate or potassium hydroxide. The process includes a Michael addition reaction followed by H-1,5 migration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. For instance, using potassium hydroxide as a catalyst and controlling the reaction temperature and time can significantly enhance the yield, reaching up to 95% .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Utilized in the production of stabilizers for plastics, rubbers, and lubricants
Mécanisme D'action
The compound exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxy group in the phenolic ring plays a crucial role in this process. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- 2,6-Di-tert-butylphenol
Uniqueness
The combination of the cyano group with the antioxidant properties of the hydroxyphenyl and tert-butyl groups makes it a versatile compound with a wide range of applications .
Propriétés
Formule moléculaire |
C19H25NO3 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
methyl (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)14-9-12(8-13(11-20)17(22)23-7)10-15(16(14)21)19(4,5)6/h8-10,21H,1-7H3/b13-8- |
Clé InChI |
RTNSFKJJCGPXRP-JYRVWZFOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C(=O)OC |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

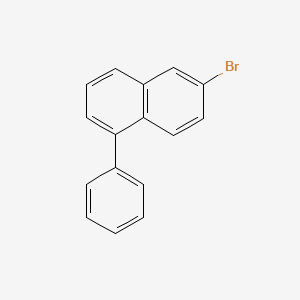
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
